molecular formula C20H20N2O4 B2927083 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 384362-83-8

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2927083
CAS No.: 384362-83-8
M. Wt: 352.39
InChI Key: FZYKMJNVTPNEOC-UHFFFAOYSA-N
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Description

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is an intriguing chemical compound with notable properties that make it useful in various fields of research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and interactions in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes:

  • Formation of 8-methoxy-2-methyl-4-oxoquinoline: : This intermediate is synthesized by methoxylation of 2-methyl-4-oxoquinoline using methanol and appropriate catalytic conditions.

  • Acetylation Reaction: : The acylation of 8-methoxy-2-methyl-4-oxoquinoline with 3-methoxybenzoyl chloride under basic conditions, such as pyridine, yields the target compound.

  • Purification: : The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production might involve more efficient, scalable methods including optimized reaction conditions, continuous flow synthesis, and utilization of automated reactors to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy and methyl groups in the structure are susceptible to oxidation under strong oxidizing conditions, leading to potential formation of hydroxylated derivatives.

  • Reduction: : Ketone reduction under reducing conditions such as sodium borohydride or hydrogenation can yield corresponding alcohols.

  • Substitution: : The methoxy group can undergo substitution reactions, especially under electrophilic aromatic substitution conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substituents: : Halogens, acyl chlorides, alkylating agents.

Major Products Formed

  • Hydroxylated derivatives from oxidation.

  • Alcohols from reduction.

  • Substituted quinolines or acetamides from substitution reactions.

Scientific Research Applications

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has diverse applications, such as:

  • Chemistry: : As a reactant or intermediate in the synthesis of more complex chemical entities.

  • Biology: : Potential biological activity, including enzyme inhibition or receptor binding studies.

  • Medicine: : Investigated for therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial effects.

  • Industry: : Utilized in the synthesis of dyes, pigments, or as an additive in materials science for improved properties.

Mechanism of Action

The exact mechanism by which 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide exerts its effects can be multifaceted:

  • Molecular Targets: : Enzymes or receptors it may bind to or inhibit.

  • Pathways: : The compound can modulate signaling pathways, impact cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxoquinoline derivatives: : Share structural motifs with varying substituents affecting their properties.

  • N-phenylacetamide derivatives: : Similar functional groups with diverse biological activities.

Uniqueness

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of methoxy and methyl groups attached to the quinoline and acetamide moieties, influencing its reactivity and potential biological activity.

Properties

IUPAC Name

2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-10-17(23)16-8-5-9-18(26-3)20(16)22(13)12-19(24)21-14-6-4-7-15(11-14)25-2/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYKMJNVTPNEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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